(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC16301107
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O3S |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H18N2O3S/c1-3-24-16-10-13(6-9-15(16)22)11-17-18(23)21-19(25-17)20-14-7-4-12(2)5-8-14/h4-11,22H,3H2,1-2H3,(H,20,21,23)/b17-11- |
| Standard InChI Key | NFBNLHUCWYZVON-BOPFTXTBSA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)C)S2)O |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)O |
Introduction
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a complex organic compound belonging to the class of thiazole derivatives. It features a thiazole ring, a hydroxybenzylidene moiety, and an amino group, which are key structural elements contributing to its potential biological activity. This compound is of interest in medicinal chemistry and drug development due to its diverse pharmacological properties.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Common reagents used in these reactions may include bases for substitution reactions and acids for condensation reactions.
Biological Activity and Applications
Thiazole derivatives, including (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one, are known for their diverse biological activities, such as antimicrobial and anti-inflammatory properties. The compound's structural features suggest potential interactions with biological targets, making it a candidate for drug development.
Potential Applications:
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Pharmacological Applications: Antimicrobial, anti-inflammatory, and possibly anticancer activities.
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Research Applications: Studies on biological interactions and mechanism of action.
Comparison with Similar Compounds
Similar compounds, such as thiazolidinone derivatives, also exhibit significant biological activities. For example, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one shows potential in various therapeutic applications due to its unique combination of functional groups.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one | Thiazole ring, hydroxybenzylidene, amino group | Antimicrobial, anti-inflammatory |
| (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one | Thiazolidine ring, thioxo group, fluorophenyl | Various therapeutic applications |
Future Research Directions
Future studies should focus on elucidating the mechanism of action and exploring the compound's potential in drug development. This includes investigating its interactions with specific biological targets and assessing its efficacy in preclinical models.
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